molecular formula C11H15NO2 B095701 4-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 15182-92-0

4-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No.: B095701
CAS No.: 15182-92-0
M. Wt: 193.24 g/mol
InChI Key: CBOKAZFQZOQTOC-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS: 15182-92-0) is an aromatic aldehyde derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It features a dimethylaminoethoxy side chain attached to the para position of the benzaldehyde core. This compound is widely used as a key intermediate in pharmaceutical synthesis, notably for antidiabetic drugs such as rosiglitazone . Its synthesis typically involves Williamson etherification between 4-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride, followed by purification via crystallization . The compound is classified as harmful if swallowed (GHS hazard statement: H302) and requires careful handling .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKAZFQZOQTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164886
Record name p-(2-(Dimethylamino)ethoxy)benzaldehyde
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15182-92-0
Record name 4-[2-(Dimethylamino)ethoxy]benzaldehyde
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Record name p-(2-(Dimethylamino)ethoxy)benzaldehyde
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Record name p-(2-(Dimethylamino)ethoxy)benzaldehyde
Source EPA DSSTox
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Record name p-[2-(dimethylamino)ethoxy]benzaldehyde
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Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde with 2-(Dimethylamino)ethyl Chloride

The most documented method involves nucleophilic substitution between 4-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride under basic conditions.

Reaction Mechanism :

4-Hydroxybenzaldehyde+2-(Dimethylamino)ethyl chlorideBasePolar aprotic solventThis compound+HCl\text{4-Hydroxybenzaldehyde} + \text{2-(Dimethylamino)ethyl chloride} \xrightarrow[\text{Base}]{\text{Polar aprotic solvent}} \text{this compound} + \text{HCl}

The phenolic oxygen attacks the electrophilic carbon of the chloroethyl group via an SN2S_N2 mechanism, facilitated by deprotonation with a weak base (e.g., K2CO3K_2CO_3).

Standard Protocol (Source) :

  • Substrates : 4-Hydroxybenzaldehyde (1.0 eq), 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Base : Potassium carbonate (1.5 eq), triethylamine (1.0 eq)

  • Solvent : DMF/diisopropyl ether (4:1 v/v)

  • Conditions : 80°C, 2 hours under N2N_2 atmosphere

  • Work-up : Chloroform extraction, acid-base purification, vacuum distillation (bp 142–144°C/0.533 kPa)

  • Yield : 86.3%

Advantages :

  • High reproducibility across laboratory and industrial settings

  • Diisopropyl ether co-solvent enhances reagent solubility without side reactions

Sodium Hydride-Mediated Etherification (Adapted from Source )

A patent describing 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde synthesis suggests applicability to analogous compounds through base modification.

Modified Protocol :

  • Substrates : 4-Hydroxybenzaldehyde (1.0 eq), 2-(Dimethylamino)ethyl chloride (1.1 eq)

  • Base : Sodium hydride (1.3 eq)

  • Solvent : Anhydrous DMF

  • Conditions : 30–35°C, 4 hours

  • Work-up : Aqueous extraction, toluene isolation, hyflo filtration

  • Purity : >99% by HPLC (extrapolated from analogous synthesis)

Trade-offs :

  • Pros : Mild temperatures reduce energy costs; NaH’s strong basicity accelerates reaction kinetics

  • Cons : Requires strict moisture control; higher risk of exothermic side reactions

Critical Analysis of Reaction Parameters

Solvent Systems and Their Impact on Yield

Table 1 : Solvent performance in alkylation reactions

SolventDielectric ConstantReaction Time (h)Yield (%)Byproducts Identified
DMF36.7286.3<1% O-alkylated isomer
Acetone20.7863.212% chloroethyl dimer
DMSO46.7378.95% aldehyde oxidation
Ethanol24.3641.822% ether cleavage

Data synthesized from

DMF’s high polarity stabilizes the transition state, while its aprotic nature minimizes nucleophilic interference. Ethanol induces premature aldehyde reduction, explaining its poor performance.

Industrial-Scale Production Innovations

Continuous Flow Reactor Adaptations

A patent leveraging flow chemistry for analogous benzaldehyde derivatives achieves:

  • Throughput : 12 kg/hr vs. 2 kg/hr in batch reactors

  • Purity : 99.2% vs. 97.5% batch

  • Solvent Use : 40% reduction via in-line recycling

Key parameters:

  • Tubular reactor (ID 5 mm, L 10 m)

  • Residence time: 8 minutes at 100°C

  • Real-time IR monitoring for endpoint detection

Crystallization-Free Purification

Industrial patents eliminate recrystallization through:

  • Distillation : Short-path distillation at 0.5–1.0 kPa (142–144°C)

  • Membrane Filtration : Nanofiltration (MWCO 200 Da) removes <3% dimeric impurities

Spectroscopic Validation and Quality Control

NMR Characterization

  • ¹H NMR (CDCl₃) :

    • δ 2.30 (s, 6H, N(CH₃)₂)

    • δ 4.06–4.09 (t, 2H, OCH₂)

    • δ 9.82 (s, 1H, CHO)

    • δ 7.52–7.56 (d, 2H, ArH)

  • ¹³C NMR :

    • δ 192.1 (CHO)

    • δ 131.2–114.7 (aromatic carbons)

    • δ 66.3 (OCH₂), δ 44.9 (N(CH₃)₂)

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, 60:40 MeOH/H₂O)

  • Karl Fischer Titration : <0.1% moisture in vacuum-distilled product

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

4-[2-(Dimethylamino)ethoxy]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is particularly relevant in the pharmaceutical industry, where it is utilized in the production of drugs like Itopride hydrochloride, which is used to treat gastrointestinal disorders such as dyspepsia .

Synthetic Routes

The synthesis typically involves:

  • Reaction of 2-chloroethanol with 2-aminomethylphenol to produce 2-(dimethylamino)ethanol.
  • Condensation with benzaldehyde under acidic conditions to yield the final product.

Biological Applications

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its structure allows it to interact with various biological targets, making it valuable for:

  • Enzyme inhibition studies , where it can provide insights into enzyme kinetics and mechanisms.
  • Protein-ligand interaction assays , facilitating the understanding of molecular recognition processes.

Case Study: Anti-cancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, studies using the MTT assay have shown that this compound can significantly reduce cell viability in A549 lung cancer cells, indicating potential therapeutic applications in oncology.

Industrial Applications

In industry, this compound is employed in the production of dyes and pigments due to its favorable chemical reactivity. The unique properties imparted by the dimethylamino group enhance solubility and stability in various formulations, making it a suitable candidate for specialty chemicals.

Impurity Analysis

Interestingly, this compound has also been identified as an impurity in cyclosporin, a well-known immunosuppressant drug. This aspect highlights its relevance not only as a synthetic intermediate but also in quality control processes within pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • This compound: The dimethylamino group acts as an electron donor, enhancing the electron density of the aromatic ring. This facilitates electrophilic substitutions but reduces aldehyde reactivity in nucleophilic additions compared to unsubstituted benzaldehyde .
  • Nitroimidazole derivative : The nitro group is a strong electron-withdrawing group , polarizing the aldehyde and increasing its susceptibility to nucleophilic attack. This property is critical for its role in hypoxia-selective drug activation .

Solubility and Hydrophilicity

  • The methoxyethoxy-substituted derivative (C₁₄H₂₀O₅) exhibits higher hydrophilicity due to its extended ethoxy chain, making it suitable for aqueous formulations .

Crystallographic and Stability Data

  • 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (C₁₈H₁₈O₅) forms a "w-shaped" structure with a dihedral angle of 78.31° between aromatic rings. Intermolecular C–H···O hydrogen bonds stabilize its crystal lattice .
  • The nitroimidazole derivative (C₁₆H₁₉N₃O₆) exhibits intramolecular hydrogen bonding (N–H···O) and a twisted nitro group (5.08° from the imidazole plane), contributing to its redox-active properties .

Biological Activity

4-[2-(Dimethylamino)ethoxy]benzaldehyde, known by its chemical formula C11_{11}H15_{15}N1_{1}O2_{2} and CAS number 15182-92-0, is an organic compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Itopride hydrochloride, which is used to treat gastrointestinal disorders such as dyspepsia. This compound exhibits properties typical of aromatic aldehydes and has garnered interest for its potential biological activities.

  • Molecular Weight : 193.24 g/mol
  • Chemical Structure : Contains a benzaldehyde functional group and a dimethylaminoethoxy side chain.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its derivatives and related compounds. The following sections detail specific studies and findings regarding its biological effects.

Pharmacological Applications

  • Gastrointestinal Disorders :
    • As an intermediate in the synthesis of Itopride, this compound plays a crucial role in enhancing gastrointestinal motility and alleviating symptoms of dyspepsia.
  • Cancer Research :
    • Recent studies have explored derivatives of this compound as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target in cancer therapy. Compounds derived from this compound exhibited significant binding affinity to MARK4, with IC50_{50} values for selected derivatives (H4 and H19) being 27.39 μM and 34.37 μM against MCF-7 cells, respectively . These compounds showed promise in inhibiting cell growth and inducing apoptosis.
  • Neuropharmacology :
    • Research indicates that derivatives may exhibit activity against neuropeptide receptors, specifically the melanin-concentrating hormone (MCH) receptor 1. This suggests potential applications in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of p-hydroxybenzaldehyde with dimethylaminoethanol under controlled conditions. This synthetic route ensures high purity suitable for pharmaceutical applications .

Related Compounds

A comparison of structurally similar compounds reveals varying degrees of biological activity:

Compound NameCAS NumberSimilarity Index
4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone796-77-00.87
N,N-Dimethyl-2-(p-tolyloxy)ethanamine51344-14-00.85
2-(4-Ethylphenoxy)-N,N-dimethylethanamine1339903-09-10.84

Case Studies

  • In Vitro Studies :
    • The anticancer activity of hydrazone derivatives derived from this compound was evaluated on human cancer cell lines (MCF-7 and A549). The results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents .
  • Neuropharmacological Effects :
    • Studies on the efficacy of compounds targeting the MCH receptor demonstrated promising results in modulating neuropeptide activity, suggesting that derivatives could be developed for therapeutic applications in neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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